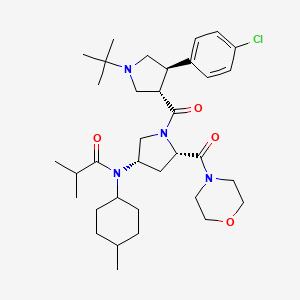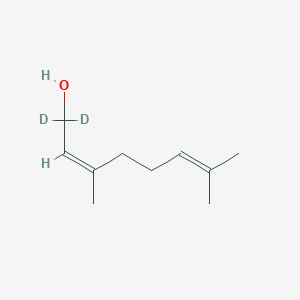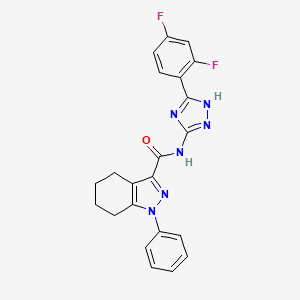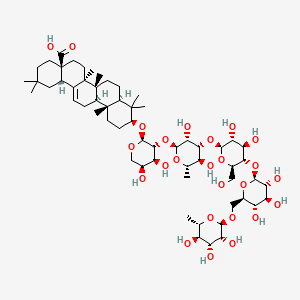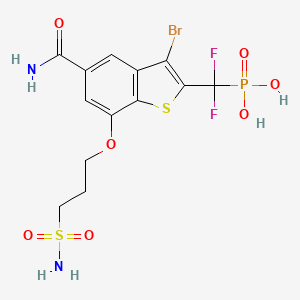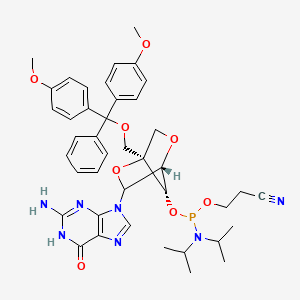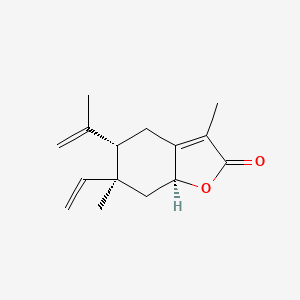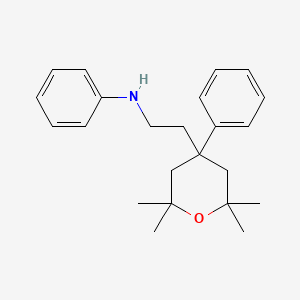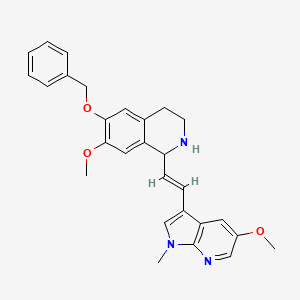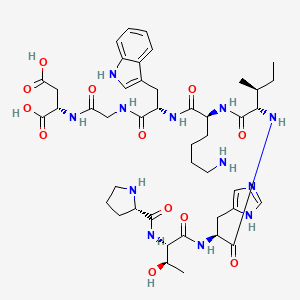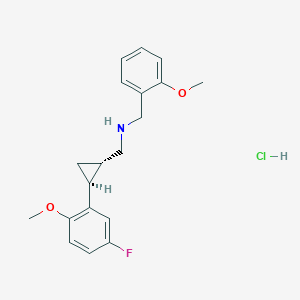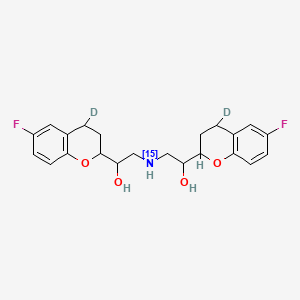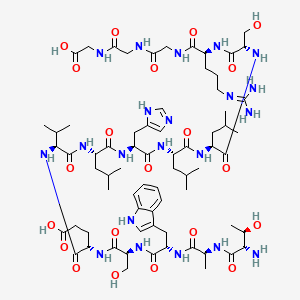
Caloxin 1b1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caloxin 1b1 is a selective inhibitor of plasma membrane calcium ATPase (PMCA), specifically targeting the extracellular domain 1 of PMCA4.
準備方法
Caloxin 1b1 is synthesized through a two-step screening process. Initially, a phage display library of random peptides is screened for binding to synthetic extracellular domain 1 of PMCA4. The selected peptides are then further screened using PMCA protein purified from erythrocyte ghosts . The final product, this compound, is obtained by mutagenesis to improve its affinity and selectivity .
化学反応の分析
Caloxin 1b1 primarily interacts with PMCA through binding to its extracellular domain, inhibiting its activity. This inhibition affects the acylphosphate formation in the forward reaction of PMCA but not in the reverse reaction . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit PMCA activity through specific binding.
科学的研究の応用
Caloxin 1b1 has several scientific research applications:
Chemistry: Used to study the role of PMCA in calcium homeostasis and signaling.
Industry: Used in research to develop new therapeutic agents targeting PMCA.
作用機序
Caloxin 1b1 exerts its effects by binding to the extracellular domain 1 of PMCA4, inhibiting its activity. This inhibition prevents the extrusion of calcium ions from the cell, leading to an increase in intracellular calcium levels. The molecular target of this compound is PMCA4, and the pathway involved includes the inhibition of acylphosphate formation in the forward reaction of PMCA .
類似化合物との比較
Caloxin 1b1 is unique in its selective inhibition of PMCA4 over other PMCA isoforms. Similar compounds include:
Caloxin 2a1: Selective for PMCA, but with lower affinity compared to this compound.
Caloxin 1c2: A high-affinity inhibitor selective for PMCA4, with greater than 10-fold affinity for PMCA4 compared to other isoforms.
This compound stands out due to its higher affinity and selectivity for PMCA4, making it a valuable tool in research focused on calcium signaling and homeostasis.
特性
分子式 |
C70H111N21O21 |
|---|---|
分子量 |
1582.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |
InChIキー |
IVFUOMWUIRNJLP-ADFIBQKPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


